1,1-Diethyl-3-(4-methylphenyl)sulfonylurea
Overview
Description
1,1-Diethyl-3-(4-methylphenyl)sulfonylurea is an organic compound characterized by its sulfonylurea functional groupIts molecular formula is C12H18N2O3S, and it has a molecular weight of 270.35 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Diethyl-3-(4-methylphenyl)sulfonylurea can be synthesized through a multi-step process involving the reaction of 4-methylbenzenesulfonyl chloride with diethylamine, followed by the addition of urea. The general reaction conditions include:
-
Step 1: Formation of the intermediate
Reactants: 4-methylbenzenesulfonyl chloride and diethylamine
Solvent: Anhydrous dichloromethane
Temperature: 0-5°C
Catalyst: Triethylamine
Reaction Time: 2-3 hours
-
Step 2: Formation of the final product
Reactants: Intermediate from Step 1 and urea
Solvent: Ethanol
Temperature: Reflux conditions
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch reactors with precise control over temperature and reaction times to ensure high yield and purity. The use of automated systems for the addition of reactants and solvents, as well as continuous monitoring of reaction parameters, is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1,1-Diethyl-3-(4-methylphenyl)sulfonylurea undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The sulfonylurea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfonic acid derivatives
Reduction: Sulfide derivatives
Substitution: Various substituted sulfonylurea derivatives
Scientific Research Applications
1,1-Diethyl-3-(4-methylphenyl)sulfonylurea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonylurea derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antidiabetic properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1,1-Diethyl-3-(4-methylphenyl)sulfonylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylurea group is known to bind to certain proteins, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Diethyl-3-(4-chlorophenyl)sulfonylurea
- 1,1-Diethyl-3-(4-methoxyphenyl)sulfonylurea
- 1,1-Diethyl-3-(4-nitrophenyl)sulfonylurea
Uniqueness
1,1-Diethyl-3-(4-methylphenyl)sulfonylurea is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents on the phenyl ring, this compound may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
1,1-diethyl-3-(4-methylphenyl)sulfonylurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-4-14(5-2)12(15)13-18(16,17)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJMCHATEVRINW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NS(=O)(=O)C1=CC=C(C=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30321230 | |
Record name | 1,1-diethyl-3-(4-methylphenyl)sulfonylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30321230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23730-10-1 | |
Record name | NSC372131 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372131 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1-diethyl-3-(4-methylphenyl)sulfonylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30321230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.